molecular formula C22H25N3OS B303930 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

货号 B303930
分子量: 379.5 g/mol
InChI 键: YIYRQLDTVZDTAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This compound has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various autoimmune diseases and cancers.

作用机制

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide is a selective inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of B-cells, which play a crucial role in the immune response. Inhibition of BTK by 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide leads to a reduction in B-cell activation and proliferation, as well as a decrease in the production of autoantibodies. This mechanism of action has been shown to be effective in the treatment of various autoimmune diseases and cancers.
Biochemical and Physiological Effects
2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has been shown to be well-tolerated and to have a low toxicity profile. The compound has been shown to inhibit BTK activity in vivo, leading to a reduction in B-cell proliferation and autoantibody production. 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has also been shown to have anti-tumor activity in various animal models of B-cell malignancies.

实验室实验的优点和局限性

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has several advantages for use in lab experiments. The compound is readily available and has been synthesized in various laboratories around the world. 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has a well-established mechanism of action, making it a useful tool for studying B-cell receptor signaling and the role of BTK in various diseases. However, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has some limitations as well. The compound has a relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in certain applications. Additionally, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

There are several future directions for research on 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide. One area of interest is the development of combination therapies that include 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide and other drugs that target the B-cell receptor signaling pathway. Another area of interest is the investigation of the efficacy of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide in other autoimmune diseases and cancers. Additionally, further studies are needed to determine the safety and efficacy of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide in humans, and clinical trials are needed to evaluate the compound's potential as a therapeutic agent. Overall, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has shown great promise as a potential treatment for various diseases, and further research is needed to fully understand its potential therapeutic applications.

合成方法

The synthesis of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide involves a multistep process that includes the preparation of 6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinoline, followed by the introduction of a thiol group at the 2-position of the quinoline ring and the subsequent acetylation of the amine group. The final product is obtained through a purification process using column chromatography. The synthesis of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has been reported in several scientific publications, and the compound has been synthesized in various laboratories around the world.

科学研究应用

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has shown promising results in preclinical studies for the treatment of autoimmune diseases and cancers. In vitro studies have demonstrated that 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide inhibits BTK activity, leading to a reduction in B-cell receptor signaling and subsequent B-cell proliferation. This mechanism of action has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, by inhibiting B-cell activation and reducing the production of autoantibodies.

属性

产品名称

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

分子式

C22H25N3OS

分子量

379.5 g/mol

IUPAC 名称

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C22H25N3OS/c1-22(2,3)17-9-10-19-15(12-17)11-16(13-23)21(25-19)27-14-20(26)24-18-7-5-4-6-8-18/h4-8,11,17H,9-10,12,14H2,1-3H3,(H,24,26)

InChI 键

YIYRQLDTVZDTAA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)C=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C#N

规范 SMILES

CC(C)(C)C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。